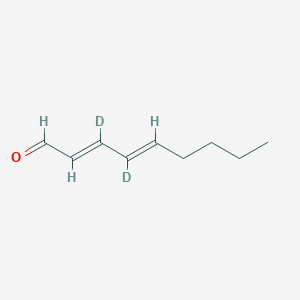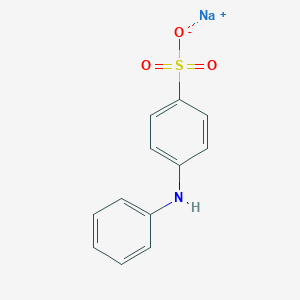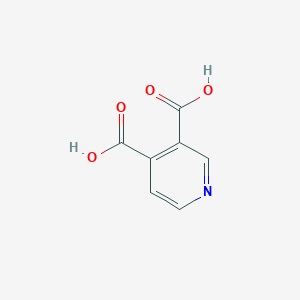
吡啶-3,4-二羧酸
描述
Pyridine-3,4-dicarboxylic acid, also known as Cinchomeronic acid, is a dicarboxylic derivative of pyridine . It is an organic compound with the molecular weight of 167.12 g/mol and the chemical formula C7H5NO4 .
Synthesis Analysis
Pyridine-3,4-dicarboxylic acid can be synthesized through a solvothermal reaction of cobalt nitrate and pyridine carboxylic acid ligand with the auxiliary ligand .Molecular Structure Analysis
The molecular structure of Pyridine-3,4-dicarboxylic acid consists of a pyridine ring with two carboxylic acid groups attached at the 3rd and 4th positions .Physical And Chemical Properties Analysis
Pyridine-3,4-dicarboxylic acid is a white to slightly beige fine crystalline powder . It has a molecular weight of 167.1189 .科学研究应用
Application in the Synthesis of Heterometallic Coordination Polymers
Specific Scientific Field
This application falls under the field of Material Science and Chemistry , specifically in the synthesis of heterometallic coordination polymers.
Summary of the Application
Pyridine-3,4-dicarboxylic acid is used in the synthesis of a new 4d–4f heterometallic coordination polymer . This polymer has potential applications as important functional materials in the fields of magnetism, sensors, adsorption, catalysis, ion-exchange, and luminescence .
Methods of Application
The polymer was synthesized under hydrothermal conditions and characterized by elemental analysis, IR, thermogravimetric analysis, and single-crystal X-ray diffraction . The polymer features a three-dimensional framework containing one-dimensional channels occupied by free water molecules .
Results or Outcomes
The remaining material after the removal of water molecules from the complex has high thermal stability . The photoluminescence and magnetic properties of the polymer were also investigated .
Application in the Synthesis of Metal-Organic Frameworks (MOFs)
Specific Scientific Field
This application is in the field of Material Science and Chemistry , specifically in the synthesis of Metal-Organic Frameworks (MOFs).
Summary of the Application
3- (4-Carboxyphenyl)pyridine-2,6-dicarboxylic acid, a derivative of Pyridine-3,4-dicarboxylic acid, is a common component for the preparation of MOFs . These MOFs are used in many fields such as gas storage and separation, catalysis, enzyme immobilization, drug delivery, and design of electrochemical energy storage devices .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The specific results or outcomes were not detailed in the source .
Application in Agrochemical, Pharmaceutical and Dyestuff Field
Specific Scientific Field
This application is in the field of Agrochemical , Pharmaceutical and Dyestuff industries.
Summary of the Application
Pyridine-3,4-dicarboxylic anhydride, a derivative of Pyridine-3,4-dicarboxylic acid, is an important organic intermediate used in these fields .
Results or Outcomes
Application in Biodegradation
Specific Scientific Field
This application falls under the field of Biotechnology and Environmental Science .
Summary of the Application
Pyridine-3,4-dicarboxylic acid and its derivatives can be degraded by certain microorganisms . This biodegradation process can be used for the treatment of industrial waste containing these compounds .
Methods of Application
Microorganisms capable of degrading pyridine dicarboxylic acids were isolated from soil . These include Rhodococcus sp. 23C1, Mycobacterium frederiksbergense 23ON, Cupriavidus campinensis 23K8, Achromobacter sp. JS18, and Xanthobacter sp. 35KP .
Results or Outcomes
These microorganisms were found to degrade pyridine dicarboxylic acids via different pathways, with different intermediates . This is the first report describing the representatives of these genus capable of degrading these compounds .
Application in Coordination Chemistry, Biochemistry, Pharmaceuticals and Medicine
Specific Scientific Field
This application falls under the field of Coordination Chemistry , Biochemistry , Pharmaceuticals and Medicine .
Summary of the Application
Pyridine-dicarboxylic acids find great importance in these fields . They are used as ligands in coordination chemistry and have applications in pharmaceuticals and medicine .
Results or Outcomes
Application as an Inhibitor of Histone Lysine Demethylases
Specific Scientific Field
This application falls under the field of Biochemistry and Molecular Biology .
Summary of the Application
2,4-Pyridinedicarboxylic acid, a derivative of Pyridine-3,4-dicarboxylic acid, is an in vitro and in cell inhibitor of histone lysine demethylases . These enzymes are involved in the regulation of gene expression .
Results or Outcomes
Application in the Synthesis of Diorganotin (IV) 2,5-pyridinedicarboxylates
Specific Scientific Field
This application falls under the field of Organometallic Chemistry .
Summary of the Application
2,5-Pyridinedicarboxylic acid, a derivative of Pyridine-3,4-dicarboxylic acid, is used in the synthesis of diorganotin (IV) 2,5-pyridinedicarboxylates .
Results or Outcomes
Application in the Preparation of Three-Dimensional Coordination Polymers
Specific Scientific Field
This application falls under the field of Coordination Chemistry .
Summary of the Application
2,5-Pyridinedicarboxylic acid is used in the preparation of three-dimensional coordination polymers of lanthanide 2,5-pyridinedicarboxylates by hydrothermal method .
Results or Outcomes
Application as an Organocatalyst in the Synthesis of 1,5-Benzodiazepine Derivatives
Specific Scientific Field
This application falls under the field of Organic Chemistry and Pharmaceutical Chemistry .
Summary of the Application
2,5-Pyridinedicarboxylic acid is used as an organocatalyst in the synthesis of 1,5-benzodiazepine derivatives via one pot three-component reaction .
安全和危害
未来方向
Research on Pyridine-3,4-dicarboxylic acid and its derivatives is ongoing. For instance, it has been used in the synthesis of lanthanoid-organic frameworks for the detection of Pb2+ in water . Another study used squaric acid as a coformer to pyridine carboxylic acid for cocrystallization . These studies suggest potential applications in environmental detection and material science .
属性
IUPAC Name |
pyridine-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYSADWCWFFZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197653 | |
| Record name | Cinchomeronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-3,4-dicarboxylic acid | |
CAS RN |
490-11-9 | |
| Record name | Cinchomeronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=490-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinchomeronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Pyridinedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinchomeronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-3,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINCHOMERONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7389UZW5DY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



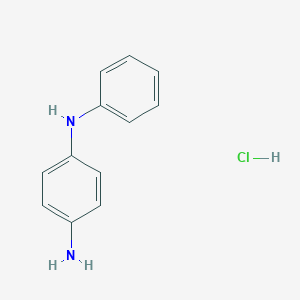
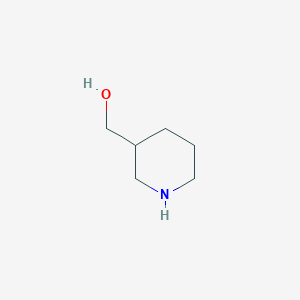
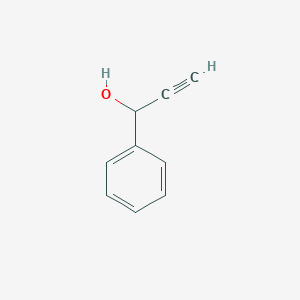
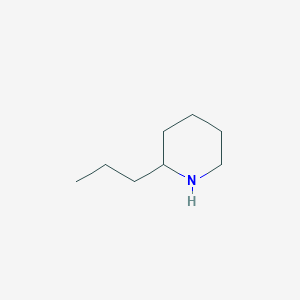
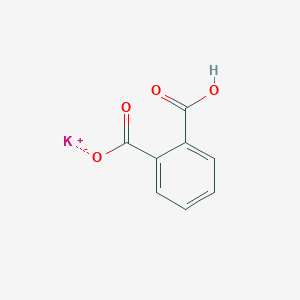
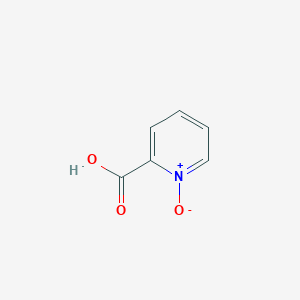
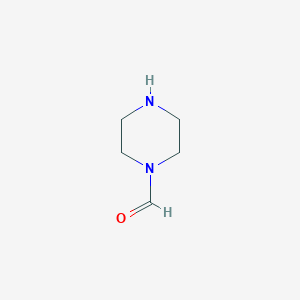
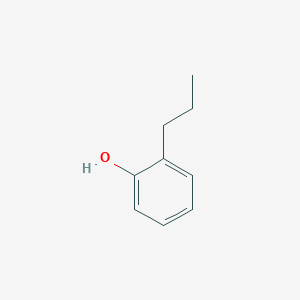
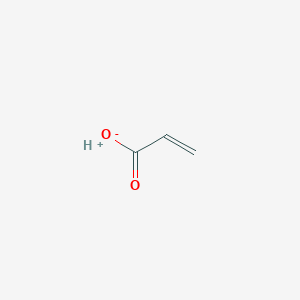
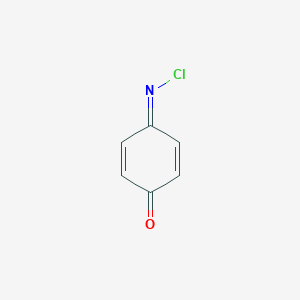
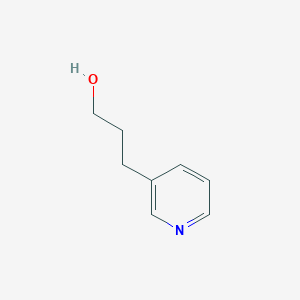
![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147454.png)
